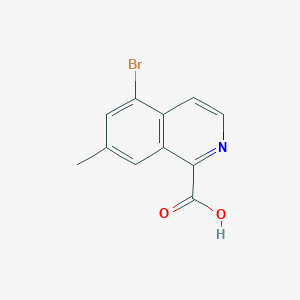
5-Bromo-7-methylisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-methylisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₈BrNO₂. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 5-Bromo-7-methylisoquinoline-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 7-methylisoquinoline-1-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be carried out at elevated temperatures to ensure complete bromination .
Chemical Reactions Analysis
5-Bromo-7-methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols under appropriate conditions.
Scientific Research Applications
5-Bromo-7-methylisoquinoline-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceutical agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, serving as an intermediate in multi-step synthetic pathways.
Material Science: It may be used in the development of novel materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methylisoquinoline-1-carboxylic acid is not well-documented in the literature. as a derivative of isoquinoline, it is likely to interact with various molecular targets, including enzymes and receptors, through its aromatic and functional groups. The exact pathways and molecular targets would depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
5-Bromo-7-methylisoquinoline-1-carboxylic acid can be compared with other isoquinoline derivatives, such as:
7-Methylisoquinoline-1-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and applications.
5-Bromoisoquinoline: Lacks the carboxylic acid group, which affects its solubility and reactivity.
5-Bromo-7-methylquinoline: Similar structure but with a quinoline core instead of isoquinoline, leading to different chemical properties
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
5-bromo-7-methylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2/c1-6-4-8-7(9(12)5-6)2-3-13-10(8)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
FFZPVRDAYPJXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=O)O)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13223277.png)
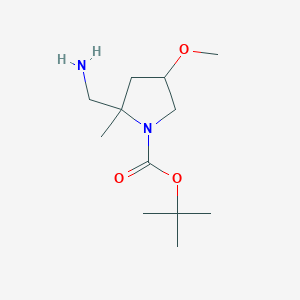
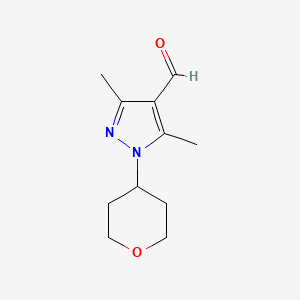
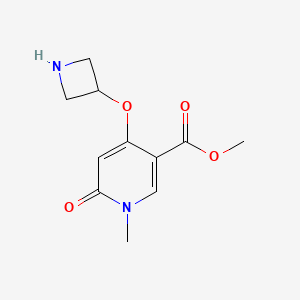
![1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223303.png)

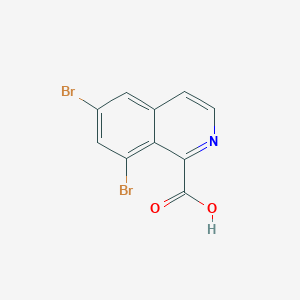
![6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one](/img/structure/B13223317.png)

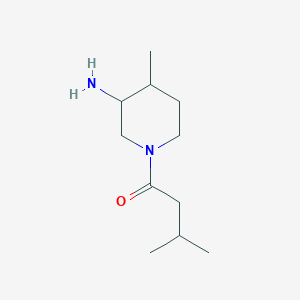

![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13223343.png)

